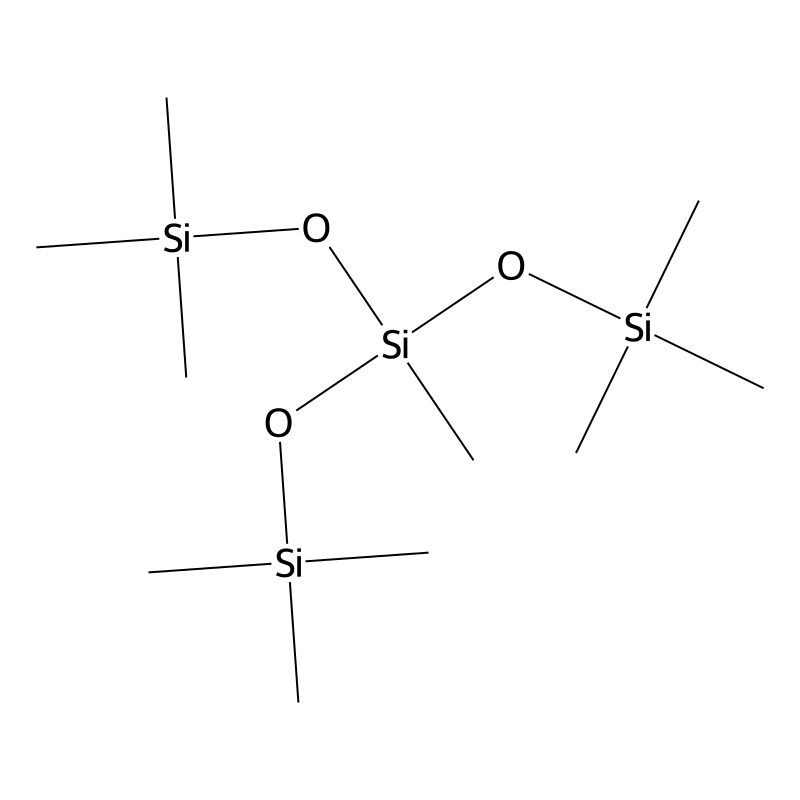

Methyltris(trimethylsiloxy)silane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Methyltris(trimethylsiloxy)silane (CAS: 17928-28-8), commonly referred to as M3T, is a highly branched, low-molecular-weight T-structure siloxane fluid. Characterized by its discrete molecular weight (310.69 Da), exceptionally low kinematic viscosity (1.6 cSt at 25 °C), and high volatility, it serves as a premium carrier fluid, precision solvent, and reactive intermediate. Unlike polymeric silicone mixtures, M3T is a single-molecule compound that provides exact reproducibility in vapor pressure (2.1 hPa at 25 °C) and thermal behavior. Its specific steric branching imparts a deeply depressed freezing point (-76 °C) and low surface tension, making it a critical procurement target for advanced materials, microfluidics, and precision cleaning applications where standard linear or cyclic siloxanes are inadequate or heavily restricted [1].

Research & Procurement Fit

Substituting Methyltris(trimethylsiloxy)silane with generic cyclic siloxanes like Decamethylcyclopentasiloxane (D5) or standard low-viscosity linear polydimethylsiloxanes (PDMS) introduces severe procurement and performance risks. D5 is heavily restricted under European REACH regulations due to its very Persistent and very Bioaccumulative (vPvB) profile, creating an immediate supply chain vulnerability for any formulation relying on it as a volatile carrier [1]. While standard 1.5 cSt linear PDMS fluids avoid these regulatory triggers, they are polymeric mixtures with inherent molecular weight distributions that cause batch-to-batch variations in evaporation rates and leave unwanted heavy-fraction residues. M3T’s highly branched, discrete molecular structure bypasses both issues, offering the precise evaporation kinetics of a pure chemical alongside a non-SVHC environmental profile and a significantly lower freezing point than D5 [2].

Substitution Risk

Regulatory Viability: SVHC-Free vs D5

Decamethylcyclopentasiloxane (D5) is a standard volatile carrier but is classified as a vPvB substance and restricted under REACH SVHC guidelines [1]. Methyltris(trimethylsiloxy)silane provides a highly branched alternative that avoids these specific regulatory triggers while maintaining the necessary volatility and low surface tension for carrier applications [2].

| Evidence Dimension | REACH SVHC Classification (vPvB status) |

| Target Compound Data | Unrestricted, non-SVHC branched siloxane |

| Comparator Or Baseline | D5 (Restricted as vPvB under REACH) |

| Quantified Difference | 100% elimination of SVHC compliance constraints |

| Conditions | Industrial solvent and carrier fluid procurement |

Secures long-term procurement viability for industrial solvents and carrier fluids facing D5 regulatory phase-outs.

Low-Temperature Freezing Point vs D5

The highly branched T-structure of Methyltris(trimethylsiloxy)silane severely limits molecular packing, resulting in a freezing point of -74 °C to -76 °C [1]. In contrast, the cyclic structure of D5 freezes at approximately -40 °C . This substantial depression in freezing point ensures that M3T remains a functional, low-viscosity fluid in extreme cold environments where D5 would crystallize and cause system failures.

| Evidence Dimension | Freezing Point / Pour Point |

| Target Compound Data | -74 °C to -76 °C |

| Comparator Or Baseline | Decamethylcyclopentasiloxane (D5) (-40 °C) |

| Quantified Difference | 34 °C to 36 °C extension in low-temperature fluidity |

| Conditions | Standard atmospheric pressure thermal evaluation |

Prevents fluid crystallization in low-temperature aerospace hydraulics, heat transfer systems, and cold-environment coatings.

Kinematic Viscosity vs D5

For precision cleaning and thin-film deposition, solvent viscosity dictates spreadability and penetration into micro-structures. M3T exhibits a kinematic viscosity of 1.6 cSt at 25 °C [1], which is 60% lower than the 4.0 cSt viscosity of D5 . This lower viscosity allows M3T to rapidly wet low-energy surfaces and penetrate intricate geometries more effectively than its cyclic counterparts.

| Evidence Dimension | Kinematic Viscosity at 25 °C |

| Target Compound Data | 1.6 cSt |

| Comparator Or Baseline | Decamethylcyclopentasiloxane (D5) (4.0 cSt) |

| Quantified Difference | 60% reduction in kinematic viscosity |

| Conditions | 25 °C standard rheological assay |

Accelerates flow rates and enhances uniform thin-film deposition in spin-on dielectrics and precision cleaning.

Single-Molecule Evaporation vs PDMS

While low-viscosity (1.5 cSt) linear PDMS fluids are often procured as volatile carriers, they are inherently polymeric mixtures with a distribution of chain lengths. M3T is a discrete, highly purified single molecule (MW 310.69 Da) with a sharp, defined vapor pressure of 2.1 hPa at 25 °C . This structural uniformity eliminates the broad evaporation curves and residual heavy-fraction trailing associated with polymeric siloxanes, ensuring perfectly reproducible drying times [1].

| Evidence Dimension | Molecular Uniformity and Evaporation Profile |

| Target Compound Data | Discrete single molecule with sharp vapor pressure (2.1 hPa at 25 °C) |

| Comparator Or Baseline | 1.5 cSt Linear PDMS (Polymeric mixture with MW distribution) |

| Quantified Difference | Zero batch-to-batch variation in evaporation rate due to absence of chain entanglements |

| Conditions | Precision drying and carrier fluid evaporation |

Guarantees precise, reproducible drying kinetics for photoresist formulations and microfluidic applications.

Precision Cleaning & Electronics Degreasing

Directly leverages the 1.6 cSt viscosity and non-SVHC status to replace D5 and trichlorotrifluoroethane in the precision manufacturing of electronics, ensuring rapid penetration and residue-free evaporation [1].

Low-Temperature Aerospace Heat Transfer

Relies on the -76 °C freezing point to maintain fluid dynamics and prevent crystallization in specialized cooling systems and aerospace hydraulics where D5 would fail [1].

Spin-on Dielectrics & Photoresist Solvents

Utilizes the discrete molecular weight and sharp vapor pressure to guarantee uniform thin-film deposition and exact drying times without the polymeric residue associated with linear PDMS [2].

Application Fit Matrix

Physical Description

Boiling Point

Flash Point

Density

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 47 of 91 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 44 of 91 companies with hazard statement code(s):;

H226 (97.73%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (95.45%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (95.45%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (93.18%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable;Irritant

Other CAS

Wikipedia

General Manufacturing Information

Explore Compound Types